molecular formula C14H15N3O B5548400 pyrrolidinyl-N-(3-quinolyl)carboxamide

pyrrolidinyl-N-(3-quinolyl)carboxamide

Cat. No.: B5548400
M. Wt: 241.29 g/mol
InChI Key: XNWNTFPINDSULD-UHFFFAOYSA-N
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Description

Pyrrolidinyl-N-(3-quinolyl)carboxamide is a compound that features a pyrrolidine ring attached to a quinoline moiety via a carboxamide linkage. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structural features of this compound make it a versatile scaffold for the development of biologically active molecules.

Mechanism of Action

Target of Action

Pyrrolidinyl-N-(3-quinolyl)carboxamide, also known as N-3-quinolinyl-1-pyrrolidinecarboxamide, is a complex molecule that interacts with various targets. The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation .

Mode of Action

The compound interacts with its targets, primarily protein kinases, by binding to them and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases, leading to altered cell survival and proliferation .

Biochemical Pathways

The compound affects various biochemical pathways through its interaction with protein kinases. These pathways are primarily involved in cell survival and proliferation. The inhibition of protein kinases by the compound can lead to the disruption of these pathways, resulting in altered cell behavior .

Pharmacokinetics

This suggests that the compound is well-absorbed in the gastrointestinal tract and is distributed throughout the body, excluding the central nervous system .

Result of Action

The result of the compound’s action is primarily the inhibition of cell survival and proliferation. This is achieved through the compound’s interaction with protein kinases and the subsequent disruption of the biochemical pathways they regulate .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidinyl-N-(3-quinolyl)carboxamide typically involves the formation of the carboxamide bond between the pyrrolidine and quinoline rings. One common method is the reaction of pyrrolidine with 3-quinolinecarboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient coupling reagents, continuous flow reactors, and automated synthesis platforms. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinyl-N-(3-quinolyl)carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrrolidinyl-N-(3-quinolyl)carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pyrrolidinyl-N-(3-quinolyl)carboxamide is unique due to the specific positioning of the quinoline moiety, which can significantly influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-quinolin-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-7-3-4-8-17)16-12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWNTFPINDSULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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